molecular formula C4H4N2O2 B008544 N-(4-Isoxazolyl)formamide CAS No. 108511-99-5

N-(4-Isoxazolyl)formamide

Cat. No.: B008544
CAS No.: 108511-99-5
M. Wt: 112.09 g/mol
InChI Key: FCHPAKBRWMFSOB-UHFFFAOYSA-N
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Description

N-(4-Isoxazolyl)formamide (CAS: 108511-99-5) is an organic compound with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol. It is characterized by a formamide group (-NHCHO) attached to the 4-position of an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. Key physicochemical properties include a polar surface area (PSA) of 55.13 Ų and an exact mass of 112.02732 Da . This compound is primarily utilized in synthetic chemistry as a precursor for heterocyclic derivatives, such as triazinanones and oxadiazinanones, which are relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-5-4-1-6-8-2-4/h1-3H,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPAKBRWMFSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549979
Record name N-1,2-Oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108511-99-5
Record name N-1,2-Oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Formamide Derivatives

Structural and Functional Analogues

The following compounds share structural similarities with N-(4-Isoxazolyl)formamide, differing in substituents, heterocyclic systems, or bioactivity profiles:

Table 1: Comparative Analysis of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Application Source/Reference
This compound C₄H₄N₂O₂ 112.09 Isoxazole ring with formamide at C4 Synthetic intermediate for heterocycles Synthetic chemistry
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside C₁₃H₁₇NO₇ 299.28 Methoxyphenyl group linked to β-D-xylose Novel metabolite in basidiomycete cultures Fungal secondary metabolite
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide C₁₀H₈N₄O 200.20 Pyrazole ring substituted at phenyl C4 Newly isolated natural product Agriophyllum squarrosum
(Z/E)-N-(4-Hydroxystyryl)formamide C₉H₉NO₂ 163.18 Hydroxystyryl group with cis/trans isomerism Antimicrobial activity (Gram-negative bacteria) Penicillium chrysogenum
N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide C₉H₉NO₂ 163.18 Trans-ethenyl linkage to hydroxyphenyl Alpha-glucosidase inhibition Antarctic Penicillium
N-(3-Methyl-5-styryl-4-isoxazolyl)formamide C₁₂H₁₂N₂O₂ 216.24 Styryl-substituted isoxazole Precursor for triazinanone synthesis Microwave-assisted synthesis

Key Differences and Research Findings

Bioactivity
  • (Z/E)-N-(4-Hydroxystyryl)formamide (Compounds 3 and 4 from Penicillium chrysogenum) exhibit selective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL .
Structural Influences on Activity
  • The pyrazole substituent in N-(4-(1H-pyrazol-1-yl)phenyl)formamide enhances its stability under acidic conditions compared to the isoxazole analogue, as observed in phytochemical studies .
  • β-D-xyloside conjugation in N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside increases water solubility, a critical factor in fungal metabolite bioavailability .

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